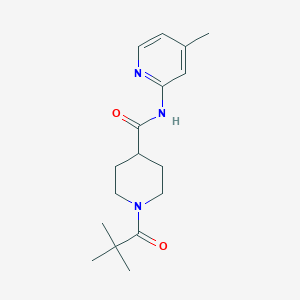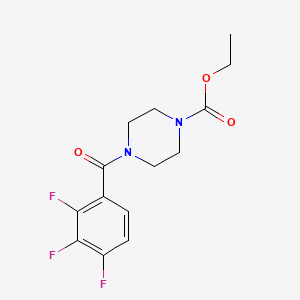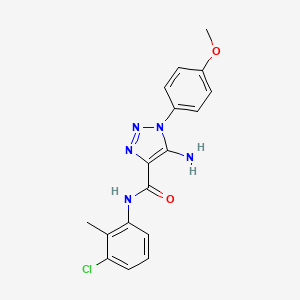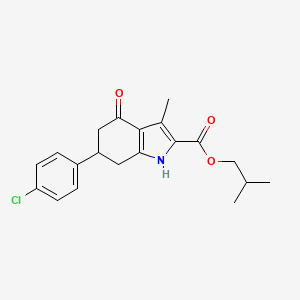
1-(2,2-dimethylpropanoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves complex reactions to introduce specific functional groups into the piperidine and pyridine moieties. Techniques such as direct polycondensation, acylation, and salt formation have been employed in the synthesis of structurally related compounds, suggesting potential pathways for synthesizing 1-(2,2-dimethylpropanoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide. Processes may involve starting materials like 4-aminopyridine and N,N′-carbonyldiimidazole through steps including acylation, deprotection, and salt formation to achieve the desired compound with high purity and yield (Wei et al., 2016).
Molecular Structure Analysis
Compounds with similar structural frameworks have been studied for their crystal and molecular structures, which often crystallize in the monoclinic system. The analysis of geometry and electron density maps for these compounds reveals the existence of various tautomeric forms in the crystalline state, which could also be relevant for understanding the molecular structure of 1-(2,2-dimethylpropanoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity and interactions of compounds bearing piperidine and pyridine groups with other molecules have been extensively studied. These interactions can include binding to receptors, inhibitory or agonistic effects on specific biological targets, and participation in various chemical reactions such as amination, acylation, and others, which provide insights into the potential chemical behavior of 1-(2,2-dimethylpropanoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide in biological and chemical systems (Shim et al., 2002).
Physical Properties Analysis
While specific studies on the physical properties of 1-(2,2-dimethylpropanoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide were not found, related compounds exhibit solubility in polar solvents and show varying degrees of thermal stability. Such properties are critical for determining the compound's suitability for further applications and its behavior under different environmental conditions (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of similar compounds, including their reactivity, stereochemistry, and interaction with biological targets, have been explored through various pharmacological and chemical studies. These studies highlight the compound's potential activities and interactions at the molecular level, which can be indicative of the chemical properties of 1-(2,2-dimethylpropanoyl)-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, including its potential as a ligand for biological receptors and its role in chemical reactions (Yamamoto et al., 2016).
Eigenschaften
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-12-5-8-18-14(11-12)19-15(21)13-6-9-20(10-7-13)16(22)17(2,3)4/h5,8,11,13H,6-7,9-10H2,1-4H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRZZNSXOCVUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4667210.png)

![5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4667227.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B4667235.png)
![N-(2,3-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4667244.png)
![2-({[4-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4667250.png)


![(2-{2-[(4-chlorophenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethyl)dimethylamine](/img/structure/B4667271.png)

![4-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4667290.png)
![2-{[5-(2-{[(2,4-difluorophenyl)amino]carbonothioyl}carbonohydrazonoyl)-2-methoxybenzyl]thio}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4667316.png)
![methyl 3-[(2,6-dichlorobenzyl)thio]propanoate](/img/structure/B4667325.png)